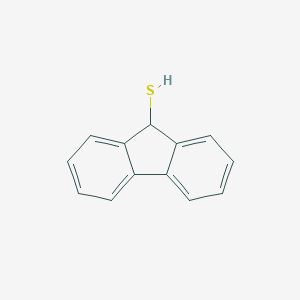

9H-Fluoreno-9-tiol

Descripción general

Descripción

9H-Fluorene-9-thiol is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of a thiol group at the 9-position. This modification imparts unique chemical properties to the molecule, making it of interest in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of fluorene derivatives has been explored in several studies. For instance, a method for synthesizing 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters using palladium catalysis has been developed, which proceeds via a C(sp2)-H activation/carbenoid insertion sequence . Additionally, fluorene-based monomers modified with a thiavinylidene structure at the 9-position have been synthesized, leading to polymers with interesting optical properties . The synthesis of 9-aryl-fluorenes from triarylcarbinols has also been reported, with the reaction's orientation influenced by the substituents on the aryl rings .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can be complex, with various substituents influencing the overall shape and electronic properties. For example, the structure of oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores has been characterized, showing broad absorption and fluorescence spectra . The structure of 9-(cycloheptatrienylidene)fluorene derivatives has been found to consist of a flat fluorenylidene part and a non-planar cycloheptatrienylidene moiety .

Chemical Reactions Analysis

Fluorene derivatives can undergo a range of chemical reactions. The transformation of fluorene by bacterial catabolism has been studied, resulting in the formation of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one through angular dioxygenation . Additionally, the synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls has been achieved, producing high yields of various substituted fluoren-9-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For instance, the optical properties of polymers derived from fluorene-based monomers are dependent on the character of the arylene unit, with some showing significant red-shifts from solution to film state . The acid-triggered "switch on" of fluorescence in 9-(cycloheptatrienylidene)fluorene derivatives indicates their potential as acid-sensing fluorophores . The photoisomerization of (E)- and (Z)-2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene has been studied, revealing significant quantum yields for the process .

Aplicaciones Científicas De Investigación

Funcionalización Csp3–H de 9H-fluoreno

Se ha desarrollado un enfoque estratégico para la funcionalización Csp3–H de 9H-fluoreno. Esto implica un enfoque de deshidrogenación sin aceptor y préstamo de hidrógeno. El protocolo se empleó para una amplia gama de sustratos, incluidos fluorenos sustituidos y varios alcoholes, incluidos alcoholes alifáticos con un doble enlace distal .

Síntesis de fluorenos alquilados y alquenilados

Se ha descrito la síntesis selectiva de fluorenos alquilados y alquenilados utilizando un solo complejo de níquel derivado de ligando SNS. Este método se ha utilizado para una amplia gama de sustratos .

Síntesis de un análogo de fármaco antimalárico

La utilidad sintética de 9H-fluoreno se ha ampliado a la síntesis de un análogo de fármaco antimalárico, benflumetol .

Post-modificaciones de fluorenos alquilados

Se han demostrado varias post-modificaciones de fluorenos alquilados a sus correspondientes epóxidos, aminoalcoholes y ésteres de boronato .

Propiedades ópticas del oligómero basado en 9,9-dioctil-9Hfluoreno

La teoría funcional de la densidad dependiente del tiempo (TD-DFT), las características ópticas, morfológicas, elipsométricas y de láser de un oligómero 9,9,9′,9′,9″,9″-hexakis(octil)-2,7′,2′,7″-trifluoreno (9HOTF) con 9DOF como estructura central se han investigado

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

9H-Fluorene-9-thiol primarily targets the Csp3–H functionalization of 9H-fluorene . This process involves the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex .

Mode of Action

The compound interacts with its targets through an acceptorless dehydrogenation and borrowing hydrogen approach . Control experiments and kinetic profile diagrams depict that the reaction works via an unsaturated intermediate .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of 9-fluorenones from 9H-fluorenes by air oxidation . This process can easily obtain 9-fluorenones substituted with nitro, halogen, or alkyl groups in high yield and purity .

Result of Action

The result of the compound’s action is the production of alkylated and alkenylated fluorenes . These fluorenes can be further modified to their corresponding epoxides, amino alcohols, and boronate esters .

Action Environment

The action of 9H-Fluorene-9-thiol is influenced by environmental factors. For instance, the compound should be handled in an environment that avoids dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

9H-fluorene-9-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNURAXCIBMZJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279337 | |

| Record name | Fluorene-9-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19552-08-0 | |

| Record name | Fluorene-9-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene-9-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19552-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

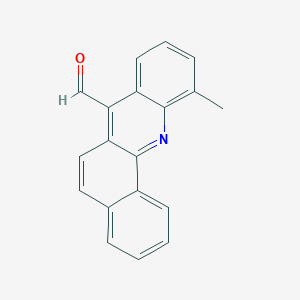

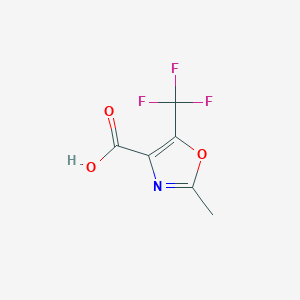

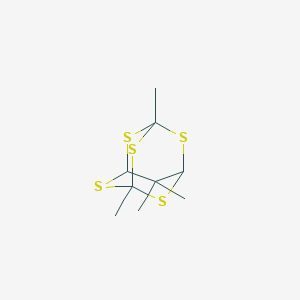

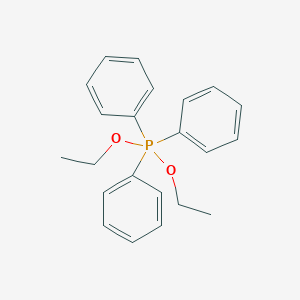

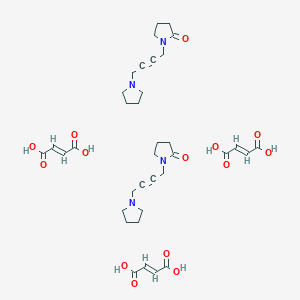

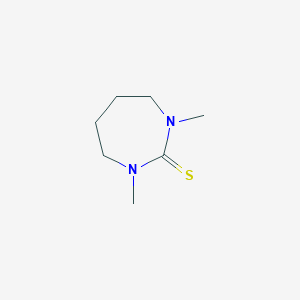

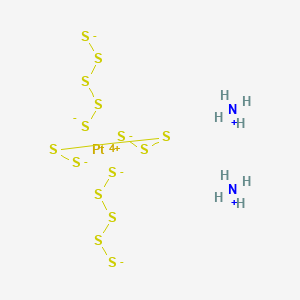

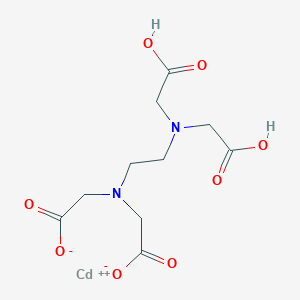

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)

![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)

![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)